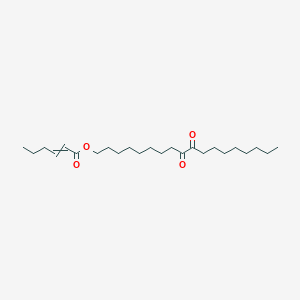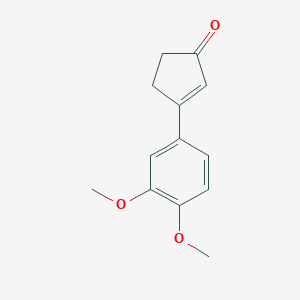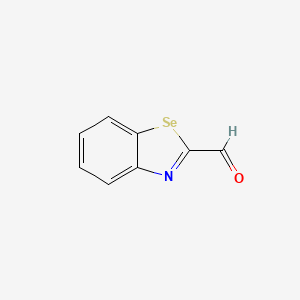
2-(1-Bromopropan-2-yl)-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Bromopropan-2-yl)-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to the oxazole ring. The compound’s unique structure makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromopropan-2-yl)-4,5-dihydro-1,3-oxazole typically involves the reaction of 2-bromo-1-propanol with an oxazole derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxazole ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and optimizing the use of raw materials to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Bromopropan-2-yl)-4,5-dihydro-1,3-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydro-oxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH). The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, alcohols, and dihydro-oxazole derivatives. The specific products depend on the reagents and conditions used in the reactions.
Applications De Recherche Scientifique
2-(1-Bromopropan-2-yl)-4,5-dihydro-1,3-oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(1-Bromopropan-2-yl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The bromine atom’s presence makes it a good leaving group, facilitating nucleophilic substitution reactions. The oxazole ring’s structure allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Bromopropan-2-yl)benzene
- 2-(1-Bromopropan-2-yl)thiophene
- 2-(1-Bromopropan-2-yl)cyclopentane
Uniqueness
Compared to similar compounds, 2-(1-Bromopropan-2-yl)-4,5-dihydro-1,3-oxazole is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity. The combination of the bromine atom and the oxazole ring makes it a valuable intermediate in various synthetic applications, offering versatility that other similar compounds may lack.
Propriétés
Numéro CAS |
114479-70-8 |
|---|---|
Formule moléculaire |
C6H10BrNO |
Poids moléculaire |
192.05 g/mol |
Nom IUPAC |
2-(1-bromopropan-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C6H10BrNO/c1-5(4-7)6-8-2-3-9-6/h5H,2-4H2,1H3 |
Clé InChI |
UMAWFPGNYRZMSI-UHFFFAOYSA-N |
SMILES canonique |
CC(CBr)C1=NCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14290493.png)



![Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate](/img/structure/B14290506.png)
![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)
![1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14290522.png)


![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)

